6-Phenyl-1H-imidazo(1,2-b)pyrazole
Overview
Description
6-Phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound with a unique chemical structure that has significant biological and chemical properties. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse and useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .
Mode of Action
This compound interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .
Pharmacokinetics
It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1H-imidazo(1,2-b)pyrazole typically involves a multi-step process. One common method is the three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitriles in the presence of ammonium chloride under reflux conditions . This reaction yields a series of imidazo[1,2-b]pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-Phenyl-1H-imidazo(1,2-b)pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole: Exhibits various applications such as anticancer and anti-inflammatory activities.
Uniqueness
6-Phenyl-1H-imidazo(1,2-b)pyrazole stands out due to its unique combination of the imidazole and pyrazole rings, which imparts distinct biological activities and chemical properties. Its ability to act as an α-glucosidase inhibitor with high potency and low cytotoxicity makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
6-phenyl-5H-imidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYRPESMFJTOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926819 | |
Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130598-72-0 | |
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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